1,2,3-Trimethoxy-4-methylbenzene

Atmospheric Chemistry Kinetics Environmental Fate

For analytical and R&D labs requiring a certified Trimetazidine Impurity 2 reference standard, substitution with positional isomers (e.g., 3,4,5-Trimethoxytoluene) is not viable due to distinct reactivity and regulatory recognition. This specific 1,2,3-trimethoxy-4-methyl isomer is essential for ICH-compliant impurity profiling. - **Definitive Identity:** Supplied with comprehensive characterization (NMR, MS, HPLC) and a full Certificate of Analysis, ensuring regulatory audit readiness. - **Supply Assurance:** Synthesized on demand with rigorous quality control, eliminating batch-to-batch variability for critical method validation. - **Research Utility:** Also serves as a key building block in organic synthesis, where the 1,2,3-trimethoxy substitution pattern directs specific electrophilic aromatic substitution.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
Cat. No. B13427202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trimethoxy-4-methylbenzene
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)OC)OC)OC
InChIInChI=1S/C10H14O3/c1-7-5-6-8(11-2)10(13-4)9(7)12-3/h5-6H,1-4H3
InChIKeyQFCDAYJDYTVMSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Trimethoxy-4-methylbenzene: Research & Reference Standard


1,2,3-Trimethoxy-4-methylbenzene (CAS 33257-15-7), also known as 2,3,4-Trimethoxytoluene or 4-Methylpyrogallol trimethyl ether, is a polymethoxylated aromatic compound with the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol [1]. It is characterized by a benzene ring substituted with three methoxy groups (-OCH₃) at the 1, 2, and 3 positions and a methyl group (-CH₃) at the 4 position. This specific substitution pattern confers distinct chemical and physical properties, making it a valuable building block in organic synthesis and a key reference standard in pharmaceutical analysis, notably as an impurity marker for the drug Trimetazidine [2].

Why 1,2,3-Trimethoxy-4-methylbenzene Cannot Be Substituted


The specific arrangement of methoxy and methyl groups on the benzene ring in 1,2,3-Trimethoxy-4-methylbenzene dictates its unique chemical reactivity, physical properties, and biological interactions. Attempting to substitute it with a positional isomer, such as 3,4,5-Trimethoxytoluene (CAS 6443-69-2), is not feasible for applications requiring precise molecular recognition. For instance, in pharmaceutical impurity profiling, only the exact isomer 1,2,3-Trimethoxy-4-methylbenzene is identified and quantified as Trimetazidine Impurity 2 [1]. In synthetic chemistry, the specific 1,2,3-trimethoxy substitution pattern directs electrophilic aromatic substitution to different positions compared to other isomers . Furthermore, the presence of the methyl group at the 4-position alters the compound's reactivity profile, as evidenced by comparative kinetic studies with OH radicals, where 1,2,3-Trimethoxybenzene (lacking the methyl group) exhibits a significantly different reaction rate constant [2]. These quantifiable differences underscore the necessity of selecting the correct, specific isomer for scientific and industrial applications.

Quantitative Differentiation from Structural Analogs


OH Radical Reaction Rate Constant Comparison

The gas-phase reactivity of 1,2,3-trimethoxybenzene (a close analog lacking the 4-methyl group) with hydroxyl (OH) radicals was quantified and compared to its 1,2,4- and 1,3,5-isomers. The study highlights that the substitution pattern significantly influences the reaction rate constant, a key parameter for predicting atmospheric lifetimes and environmental impact. This data provides a baseline for inferring the distinct reactivity of 1,2,3-Trimethoxy-4-methylbenzene, where the additional methyl group is expected to further modulate these kinetics [1].

Atmospheric Chemistry Kinetics Environmental Fate

Standard Enthalpy of Formation Comparison

The standard molar enthalpy of formation in the gaseous phase for 1,2,3-trimethoxybenzene was experimentally determined and compared to its 1,3,5-isomer. The data reveals a significant thermodynamic difference based solely on the substitution pattern [1]. This provides a quantitative foundation for understanding the energetic differences of the 4-methyl derivative, where the additional methyl group will contribute a distinct increment to its enthalpy of formation.

Thermochemistry Computational Chemistry Physical Organic Chemistry

Trimetazidine Impurity 2 Reference Standard

1,2,3-Trimethoxy-4-methylbenzene is unequivocally defined and supplied as 'Trimetazidine Impurity 2' [1]. This designation is not shared by other trimethoxytoluene isomers. The compound is provided with detailed characterization data compliant with regulatory guidelines, making it an essential reference material for the development and validation of analytical methods for Trimetazidine drug substance and product quality control [1].

Pharmaceutical Analysis Regulatory Science Quality Control

Primary Applications of 1,2,3-Trimethoxy-4-methylbenzene


Pharmaceutical Impurity Profiling & Method Validation

The primary and most critical application for 1,2,3-Trimethoxy-4-methylbenzene is its use as a certified reference standard, specifically 'Trimetazidine Impurity 2'. Analytical chemistry and quality control laboratories utilize this compound to develop, validate, and perform routine impurity assays for Trimetazidine active pharmaceutical ingredients (APIs) and finished drug products. This is essential for meeting ICH guidelines and regulatory pharmacopoeia requirements [1].

Organic Synthesis Building Block

This compound serves as a versatile building block in multi-step organic syntheses. Its specific substitution pattern makes it a valuable starting material for constructing more complex molecules, particularly those where the 1,2,3-trimethoxy-4-methyl substitution pattern is a key structural motif. This includes its potential use in synthesizing derivatives of natural products or designed pharmacophores, as indicated by research in related polymethoxylated aromatics .

Physicochemical & Environmental Fate Modeling

Given the quantifiable differences in reactivity and thermodynamics among trimethoxybenzene isomers [2][3], 1,2,3-Trimethoxy-4-methylbenzene is a relevant compound for studies investigating structure-activity relationships. Researchers can use its unique molecular properties to refine computational models predicting chemical reactivity, environmental persistence, and atmospheric chemistry of substituted aromatic compounds.

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